Cas no 2228649-92-9 (O-1-(2-fluoro-6-methoxyphenyl)ethylhydroxylamine)

O-1-(2-fluoro-6-methoxyphenyl)ethylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- O-1-(2-fluoro-6-methoxyphenyl)ethylhydroxylamine
- O-[1-(2-fluoro-6-methoxyphenyl)ethyl]hydroxylamine
- 2228649-92-9
- EN300-1810988
-
- インチ: 1S/C9H12FNO2/c1-6(13-11)9-7(10)4-3-5-8(9)12-2/h3-6H,11H2,1-2H3
- InChIKey: ATTCTPCVCDTBKL-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(=C1C(C)ON)OC
計算された属性
- せいみつぶんしりょう: 185.08520679g/mol
- どういたいしつりょう: 185.08520679g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 157
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
O-1-(2-fluoro-6-methoxyphenyl)ethylhydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1810988-10.0g |
O-[1-(2-fluoro-6-methoxyphenyl)ethyl]hydroxylamine |
2228649-92-9 | 10g |
$5467.0 | 2023-06-03 | ||
Enamine | EN300-1810988-0.25g |
O-[1-(2-fluoro-6-methoxyphenyl)ethyl]hydroxylamine |
2228649-92-9 | 0.25g |
$1170.0 | 2023-09-19 | ||
Enamine | EN300-1810988-1.0g |
O-[1-(2-fluoro-6-methoxyphenyl)ethyl]hydroxylamine |
2228649-92-9 | 1g |
$1272.0 | 2023-06-03 | ||
Enamine | EN300-1810988-0.1g |
O-[1-(2-fluoro-6-methoxyphenyl)ethyl]hydroxylamine |
2228649-92-9 | 0.1g |
$1119.0 | 2023-09-19 | ||
Enamine | EN300-1810988-0.5g |
O-[1-(2-fluoro-6-methoxyphenyl)ethyl]hydroxylamine |
2228649-92-9 | 0.5g |
$1221.0 | 2023-09-19 | ||
Enamine | EN300-1810988-2.5g |
O-[1-(2-fluoro-6-methoxyphenyl)ethyl]hydroxylamine |
2228649-92-9 | 2.5g |
$2492.0 | 2023-09-19 | ||
Enamine | EN300-1810988-5.0g |
O-[1-(2-fluoro-6-methoxyphenyl)ethyl]hydroxylamine |
2228649-92-9 | 5g |
$3687.0 | 2023-06-03 | ||
Enamine | EN300-1810988-0.05g |
O-[1-(2-fluoro-6-methoxyphenyl)ethyl]hydroxylamine |
2228649-92-9 | 0.05g |
$1068.0 | 2023-09-19 | ||
Enamine | EN300-1810988-5g |
O-[1-(2-fluoro-6-methoxyphenyl)ethyl]hydroxylamine |
2228649-92-9 | 5g |
$3687.0 | 2023-09-19 | ||
Enamine | EN300-1810988-10g |
O-[1-(2-fluoro-6-methoxyphenyl)ethyl]hydroxylamine |
2228649-92-9 | 10g |
$5467.0 | 2023-09-19 |
O-1-(2-fluoro-6-methoxyphenyl)ethylhydroxylamine 関連文献
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
2. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
O-1-(2-fluoro-6-methoxyphenyl)ethylhydroxylamineに関する追加情報
Comprehensive Overview of O-1-(2-fluoro-6-methoxyphenyl)ethylhydroxylamine (CAS No. 2228649-92-9)
O-1-(2-fluoro-6-methoxyphenyl)ethylhydroxylamine (CAS No. 2228649-92-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, characterized by its fluoro and methoxy substituents, belongs to the class of hydroxylamine derivatives, which are increasingly studied for their role in drug discovery and synthetic chemistry. Researchers are particularly interested in its potential as a building block for novel therapeutics, given its ability to modulate biological pathways.
The molecular structure of O-1-(2-fluoro-6-methoxyphenyl)ethylhydroxylamine features a hydroxylamine functional group attached to an ethyl chain, further substituted with a 2-fluoro-6-methoxyphenyl moiety. This arrangement imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules. Recent studies highlight its utility in the development of enzyme inhibitors and receptor modulators, aligning with the growing demand for precision medicine and targeted therapies.
In the context of current trends, O-1-(2-fluoro-6-methoxyphenyl)ethylhydroxylamine is often discussed alongside topics such as green chemistry and sustainable synthesis. Researchers are exploring eco-friendly methods to produce this compound, minimizing waste and energy consumption. Additionally, its potential applications in neurodegenerative disease research have sparked interest, as hydroxylamine derivatives are being investigated for their neuroprotective effects. These aspects make it a relevant subject for both academic and industrial audiences.
From a technical standpoint, the synthesis of O-1-(2-fluoro-6-methoxyphenyl)ethylhydroxylamine involves multi-step organic reactions, often starting from commercially available precursors like 2-fluoro-6-methoxyacetophenone. Advanced techniques such as HPLC purification and NMR spectroscopy are employed to ensure high purity and accurate characterization. The compound's stability under various conditions is also a critical factor, as it influences its handling and storage protocols.
Given the rising interest in personalized medicine, O-1-(2-fluoro-6-methoxyphenyl)ethylhydroxylamine is being evaluated for its compatibility with bioconjugation strategies, which are essential for creating targeted drug delivery systems. Its reactivity with biomolecules opens doors for innovative applications in diagnostics and therapeutics. Furthermore, its role in catalysis and asymmetric synthesis is under exploration, as chemists seek to develop more efficient and selective synthetic routes.
In summary, O-1-(2-fluoro-6-methoxyphenyl)ethylhydroxylamine (CAS No. 2228649-92-9) represents a versatile and promising compound in modern chemistry. Its structural features, combined with its potential applications in drug development and sustainable synthesis, make it a subject of ongoing research and innovation. As the scientific community continues to uncover its capabilities, this compound is poised to play a pivotal role in advancing both pharmaceutical and chemical sciences.
2228649-92-9 (O-1-(2-fluoro-6-methoxyphenyl)ethylhydroxylamine) 関連製品
- 2097932-95-9(3,3,3-trifluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propane-1-sulfonamide)
- 2172219-71-3(3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid)
- 499780-70-0(Benzenemethanamine, 3,5-dibromo-N-methyl-, hydrochloride)
- 13575-86-5((+/-)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene Hydrobromide)
- 302922-51-6(N-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide)
- 2731007-18-2(Methyl 5,6-dimethylpyridazine-3-carboxylate)
- 920243-53-4(N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide)
- 1212083-22-1(1-(2-Phenylcyclopropyl)ethan-1-amine)
- 299419-16-2(N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide)
- 1496064-53-9(3-amino-4-(5-chloropyridin-2-yl)sulfanylbenzoic acid)



